3-Chloro-3-butene-1,2-diol

Description

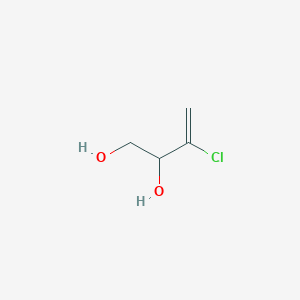

Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO2 |

|---|---|

Molecular Weight |

122.55 g/mol |

IUPAC Name |

3-chlorobut-3-ene-1,2-diol |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2 |

InChI Key |

ZTOTWUUYCJZIJQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(CO)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 3 Butene 1,2 Diol and Analogues

Direct Synthesis Approaches to 3-Chloro-3-butene-1,2-diol

Direct synthesis of this compound involves the introduction of both a chlorine atom and two hydroxyl groups to a four-carbon backbone in a single or concerted reaction sequence. One plausible approach is the direct chlorination of 3-butene-1,2-diol (B138189). This transformation can be challenging due to the potential for side reactions, such as addition to the double bond or substitution of the hydroxyl groups. The choice of chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity, preserving the double bond and the diol functionality.

Common chlorinating agents that could be employed for such a transformation include N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂). The reaction with NCS often proceeds via a radical mechanism or an electrophilic addition, and careful control of the reaction conditions would be necessary to favor allylic chlorination over other pathways. Thionyl chloride, on the other hand, is a potent reagent for converting alcohols to alkyl chlorides. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Its reaction with a diol would need to be finely tuned to prevent the formation of cyclic sulfates or dichlorinated products.

Another direct approach could involve the catalytic enantioselective dichlorination of a suitable diene precursor. While challenging, advances in catalysis have made such transformations feasible for allylic alcohols. nih.govnih.gov A hypothetical reaction could involve the dichlorination of a protected butenediol, followed by selective hydrolysis to yield the target molecule.

Precursor-Based Synthetic Strategies for Halogenated Butene-Diols

Precursor-based strategies offer a more controlled and often higher-yielding approach to the synthesis of this compound. These methods typically involve the synthesis of a butene-diol or a chlorinated butene intermediate, followed by functional group interconversion.

Functionalization of Butene-Diols with Halogenation Agents

The most straightforward precursor-based approach is the selective halogenation of a pre-existing butene-diol, such as 3-butene-1,2-diol. The key challenge in this approach is to achieve regioselective chlorination at the C-3 position without affecting the double bond or the hydroxyl groups. The use of specific halogenating agents under controlled conditions is paramount. For instance, N-chlorosuccinimide (NCS) is a reagent known for allylic chlorination, which could potentially be applied to 3-butene-1,2-diol. The reaction mechanism with NCS can be influenced by initiators (e.g., light or radical initiators) or the solvent system, allowing for a degree of control over the reaction outcome. researchgate.netepo.orged.ac.uk

Another potential route is the reaction of 3-butene-1,2-diol with a chlorinating agent that has a high affinity for the allylic position. The reaction of allylic alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can lead to the formation of allylic chlorides, but care must be taken to avoid unwanted side reactions such as dehydration or rearrangement.

Hydrolysis and Derivatization of Chlorinated Butene Intermediates

An alternative strategy involves the synthesis of a chlorinated butene intermediate, which is then converted to the desired diol. A suitable precursor could be 1,3-dichloro-2-butene (B238901) or 3,4-dichloro-1-butene. The hydrolysis of such dichlorinated butenes could potentially yield this compound. The conditions for hydrolysis (e.g., aqueous base or acid) would need to be carefully controlled to favor the formation of the diol and prevent the formation of byproducts. The hydrolysis of epoxides is a common method for the synthesis of vicinal diols, suggesting that a chlorinated butene epoxide could also serve as a key intermediate. organic-chemistry.orgwikipedia.orgstoryblok.com

The following table provides a hypothetical overview of potential chlorinated butene intermediates and their corresponding hydrolysis products.

| Chlorinated Butene Intermediate | Hydrolysis Product |

| 3,4-dichloro-1-butene | This compound |

| 1,3-dichloro-2-butene | Mixture of chlorinated butene-diols |

| 3-chloro-1,2-epoxy-3-butene | This compound |

Chemoenzymatic and Biocatalytic Pathways in Diol Synthesis and Modification

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of halogenated diols. Enzymes such as lipases and halogenases can be employed for the synthesis and modification of these compounds. units.itresearchgate.netjocpr.comnih.govmdpi.com

Lipase-catalyzed kinetic resolution is a powerful tool for obtaining enantiomerically pure halohydrins. units.itresearchgate.netjocpr.comnih.govmdpi.com A racemic mixture of a chlorinated butene-diol or a related precursor could be resolved using a lipase (B570770) to selectively acylate or hydrolyze one of the enantiomers, leading to the separation of the two. For example, a racemic mixture of this compound could be subjected to enzymatic acylation, where the lipase would selectively acylate one enantiomer, allowing for the separation of the monoacylated product from the unreacted enantiomer.

Halogenases are enzymes that can catalyze the incorporation of halogen atoms into organic molecules with high regioselectivity and stereoselectivity. nih.govresearchgate.netescholarship.orgnih.govmdpi.com A potential biocatalytic route could involve the direct halogenation of 3-butene-1,2-diol using a halogenase. Alternatively, a dehalogenase could be used in the reverse reaction to synthesize a halohydrin from an epoxide.

The following table summarizes some of the enzyme classes that could be applied to the synthesis of this compound.

| Enzyme Class | Application |

| Lipase | Kinetic resolution of racemic this compound |

| Halogenase | Regio- and stereoselective chlorination of 3-butene-1,2-diol |

| Dehalogenase | Synthesis of this compound from an epoxide precursor |

| Ene-reductase and Alcohol Dehydrogenase | Bienzymatic reductive cascade for the synthesis of optically active chlorohydrins from α-chloroenones |

Innovative Catalytic Systems in Halogenated Diol Synthesis

Recent advances in catalysis have led to the development of innovative systems for the synthesis of halogenated compounds, including diols. These systems offer improved selectivity, efficiency, and sustainability compared to traditional methods.

Application of Ionic Liquids in Selective Chlorination Processes

Ionic liquids (ILs) have emerged as promising solvents and catalysts for a variety of chemical transformations, including chlorination reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional organic solvents. In the context of diol chlorination, ionic liquids can enhance the reactivity and selectivity of the process. For example, Brønsted acidic ionic liquids have been shown to be effective catalysts for the selective chlorination of glycerol (B35011) to 3-chloro-1,2-propanediol (B139630). scielo.br A similar approach could be envisioned for the chlorination of 3-butene-1,2-diol.

The use of ionic liquids can also facilitate the separation and recycling of the catalyst, making the process more sustainable. The choice of the ionic liquid's cation and anion can significantly influence the outcome of the reaction, allowing for the fine-tuning of the catalytic system to achieve the desired product.

Phase-Transfer Catalysis for Efficient Halogenated Diol Formation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.com This methodology is particularly advantageous for synthesizing halogenated diols as it can enhance reaction rates, improve yields, and often allows for milder reaction conditions, thereby reducing byproducts and waste. dalalinstitute.comcrdeepjournal.org

The fundamental principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an ionic reactant (like a hydroxide (B78521) or halide ion) from the aqueous phase into the organic phase. operachem.comprinceton.edu In the organic phase, the ion is poorly solvated, making it highly reactive towards the organic substrate. princeton.edu

A relevant application of this principle is found in the synthesis of 3-chloro-1,2-propanediol, a close structural analogue of this compound. One patented method utilizes a phase-transfer catalyst in the epoxidation of chloropropene to form epichlorohydrin (B41342), which is a key intermediate that can then be hydrolyzed to the desired diol. google.com This approach highlights the utility of PTC in creating the necessary epoxide precursor for halogenated diols. google.com The advantages of PTC include eliminating the need for expensive or hazardous solvents that would otherwise be required to dissolve all reactants in a single phase. crdeepjournal.org

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Chloropropene, Hydrogen Peroxide (as oxygen source) | google.com |

| Catalyst Type | Reaction-Controlled Phase-Transfer Catalyst | google.com |

| Temperature | 40-65 °C | google.com |

| Reaction Time | 2-6 hours | google.com |

| Pressure | 0.1-1 MPa | google.com |

| Subsequent Step | Hydrolysis to 3-chloro-1,2-propanediol | google.com |

Stereoselective and Enantioselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers (enantiomers and diastereomers) of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. biointerfaceresearch.com While specific literature on the stereoselective synthesis of this compound is limited, established methodologies for its close analogue, 3-chloro-1,2-propanediol, provide a clear framework for achieving high stereochemical control. biointerfaceresearch.comresearchgate.net

Key strategies for producing enantiomerically pure halogenated diols include:

Hydrolytic Kinetic Resolution (HKR): This is a widely used method for separating enantiomers from a racemic mixture. In the context of producing (R)-3-chloro-1,2-propanediol, the HKR of racemic epichlorohydrin is catalyzed by chiral Salen-Co(III) complexes. researchgate.netresearchgate.net This process selectively hydrolyzes one enantiomer of the epoxide, leaving the other, along with the desired chiral diol, in high enantiomeric purity. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to preferentially form one enantiomer over the other. nih.gov Chiral diols, for instance, have been employed as organocatalysts in various enantioselective reactions. nih.govbeilstein-journals.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have also proven effective in a range of asymmetric transformations, demonstrating the potential to couple PTC with stereoselective synthesis. phasetransfer.comjetir.org

Biocatalysis: Microbial transformations offer an environmentally friendly route to chiral compounds. Specific yeast strains, such as Wickerhamomyces anomalus, can be cultivated in a medium containing racemic 3-chloro-1,2-propanediol. biointerfaceresearch.com The microorganism selectively metabolizes one enantiomer, allowing for the isolation of the other in high enantiomeric excess (e.e.). biointerfaceresearch.com This biotransformation can achieve an e.e. of over 85%. biointerfaceresearch.com

| Methodology | Precursor/Substrate | Catalyst/Agent | Product | Key Finding | Source |

|---|---|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | (±)-Epichlorohydrin | Chiral Salen-Co(III) complex | (R)-3-chloro-1,2-propanediol | Efficient separation of enantiomers. | researchgate.netresearchgate.net |

| Biocatalysis / Microbial Resolution | Racemic 3-chloro-1,2-propanediol | Wickerhamomyces anomalus MGR6 | (R)-3-chloro-1,2-propanediol | Achieved 85.6% enantiomeric excess. | biointerfaceresearch.com |

| Asymmetric Halohydrin Reaction | α,β-unsaturated carboxylic acid derivatives | Lewis Acid (e.g., Yb(OTf)3) with chiral auxiliary | Chiral α-halo-β-hydroxy carbonyl compounds | Achieved 100% regioselectivity and high anti-selectivity. | lookchem.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of halogenated diols has seen significant innovation in this area, moving away from traditional methods that often rely on harsh reagents and organic solvents.

One of the most notable green advancements is the use of sonochemistry—the application of ultrasound to chemical reactions. researchgate.netresearchgate.netmedjchem.com Research has demonstrated a highly efficient, scalable, and eco-friendly process for preparing 3-chloro-1,2-propanediol via the ring-opening of epichlorohydrin. researchgate.netmedjchem.com This method aligns with several core principles of green chemistry:

Safer Solvents and Auxiliaries: The reaction exclusively uses water as the reagent and solvent, completely avoiding the need for volatile or toxic organic solvents. researchgate.netmedjchem.com

Waste Prevention: The process is atom-economical and generates no waste, as the only reagent (water) is incorporated into the final product. researchgate.netmedjchem.com

Energy Efficiency: Ultrasound irradiation significantly accelerates the reaction. Optimal yields of 82% can be achieved in just one hour, a substantial improvement over conventional heating methods that could take much longer. researchgate.netresearchgate.netmedjchem.com The process can be conducted without the need for acidic or basic conditions, further simplifying the procedure and preventing the formation of salt byproducts. researchgate.netmedjchem.com

| Parameter | Green Sonochemical Method | Conventional Approach | Source |

|---|---|---|---|

| Solvent | None (Water is the only reagent) | Organic solvents, or requires acidic/basic catalysts | researchgate.netmedjchem.com |

| Energy Source | Ultrasound (90 W) | Thermal heating | researchgate.netresearchgate.netmedjchem.com |

| Reaction Time | 1 hour | Several hours | researchgate.netmedjchem.com |

| Yield | 82% | Variable | researchgate.netmedjchem.com |

| Waste Generated | None | Salt byproducts, solvent waste | researchgate.netmedjchem.com |

Theoretical Chemistry and Computational Studies of 3 Chloro 3 Butene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of 3-chloro-3-butene-1,2-diol. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can provide optimized geometries and electronic energies. jocpr.com These calculations reveal the distribution of electron density within the molecule, highlighting the influence of the electronegative chlorine atom and the hydroxyl groups on the electronic environment of the carbon-carbon double bond.

Computed Properties of this compound and Related Compounds

| Property | This compound | (2R)-3-chlorobut-3-ene-1,2-diol | 3-Chlorobutane-1,2-diol |

|---|---|---|---|

| Molecular Formula | C4H7ClO2 nih.gov | C4H7ClO2 nih.gov | C4H9ClO2 nih.gov |

| Molecular Weight ( g/mol ) | 122.55 nih.gov | 122.55 nih.gov | 124.56 nih.gov |

| Monoisotopic Mass (Da) | 122.0134572 nih.gov | 122.0134572 nih.gov | 124.0291072 nih.gov |

| Topological Polar Surface Area (Ų) | 40.5 nih.gov | 40.5 nih.gov | 40.5 nih.gov |

| Complexity | 72.1 nih.gov | 72.1 nih.gov | Not specified |

| Hydrogen Bond Donor Count | 2 | 2 | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 nih.gov |

| Rotatable Bond Count | 2 | 2 | 2 nih.gov |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds and the potential for intramolecular interactions. The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. researchgate.net

Conformational analysis, often performed using DFT calculations, can identify the various stable conformers and their relative energies. researchgate.net For diols, the orientation of the hydroxyl groups is a critical factor. Hydrogen bonding can act as a "locking" mechanism for single C-C bond conformations. researchgate.net In the case of this compound, intramolecular hydrogen bonding could occur between the two hydroxyl groups or between a hydroxyl group and the chlorine atom or the π-system of the double bond. The relative strengths of these interactions would determine the most stable conformer in the gas phase. It is important to note that intermolecular interactions can also play a significant role, especially in the condensed phase. iucr.org

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption and ECD spectra, which are crucial for determining the absolute configuration of chiral molecules. researchgate.net

For this compound, which is chiral, predicting its chiroptical response is of particular interest. The process typically involves identifying the low-energy conformers and then calculating the Boltzmann-averaged ECD spectrum. researchgate.net Comparison of the calculated spectrum with the experimental one allows for the assignment of the absolute configuration of the molecule. researchgate.net Similarly, theoretical calculations can aid in the interpretation of IR and NMR spectra by predicting vibrational frequencies and chemical shifts for different conformers.

Molecular Reactivity Descriptors and Reactivity Prediction (e.g., DFT-based)

DFT-based reactivity descriptors are valuable for predicting the chemical reactivity of molecules. jocpr.comgrafiati.com These descriptors include global reactivity parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). jocpr.comresearchgate.net These parameters provide insights into the molecule's stability and its propensity to act as an electrophile or nucleophile. jocpr.com

For this compound, these descriptors can be calculated to understand its reactivity profile. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. grafiati.com The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing chlorine atom and the hydroxyl groups will significantly influence the electronic distribution and thus the reactivity of the double bond.

Global Reactivity Descriptors (Illustrative for Butene Derivatives)

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -E(HOMO) | Energy required to remove an electron. jocpr.com |

| Electron Affinity (EA) | A = -E(LUMO) | Energy released when an electron is added. jocpr.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. jocpr.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I + A) / 2 | Propensity of a species to accept electrons. researchgate.net |

Modeling of Intermolecular Interactions and Chirality Recognition in Diol Systems

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in solution and in the solid state. These interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. acs.orgnih.gov The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonded networks. iucr.org The chlorine atom can also participate in weaker C-H···Cl hydrogen bonds. mdpi.com

Modeling these interactions, often through computational methods, can provide insights into the structure of dimers and larger aggregates. uni-goettingen.de For chiral diols, the study of dimer formation is particularly important for understanding chirality recognition, which is the preferential interaction between molecules of the same or different chirality. uni-goettingen.de The introduction of a π-system, as in 3-butene-1,2-diol (B138189), can lead to new structural motifs and influence the energetic aspects of chiral recognition. uni-goettingen.de

Potential Energy Surface Analysis

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. acs.org For this compound, a PES analysis can reveal the transition states connecting different conformers and the energy barriers for conformational changes. researchgate.net This information is essential for understanding the molecule's flexibility and the dynamics of its internal motions.

The PES can be explored computationally by systematically changing key dihedral angles and calculating the energy at each point. researchgate.net For example, the rotation around the C-C single bonds would be a key coordinate to explore. The results of a PES analysis can be used to calculate thermodynamic properties and to understand reaction mechanisms involving the diol. For instance, understanding the energy landscape is crucial for predicting the products of reactions where the conformation of the starting material plays a significant role.

Advanced Analytical Methodologies for Characterization and Detection of 3 Chloro 3 Butene 1,2 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-Chloro-3-butene-1,2-diol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Although specific experimental data for this compound is not widely published, spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The two hydroxyl (-OH) protons would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The protons on the carbon backbone would exhibit more defined splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, four distinct signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the presence of the double bond.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.6 - 3.8 | ~65 - 70 |

| C2 (-CHOH) | ~4.2 - 4.5 | ~75 - 80 |

| C3 (=C-Cl) | No proton | ~135 - 140 |

Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. A vapor-phase IR spectrum for this compound is noted in the SpectraBase database. nih.govspectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. Other key absorptions would include C-H stretching vibrations (around 2850-3100 cm⁻¹), a C=C double bond stretch (around 1640-1680 cm⁻¹), C-O stretching (around 1000-1200 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹). For the related compound 3-chloro-1,2-propanediol (B139630), a broad O-H stretching band has been observed at 3290.56 cm⁻¹. biointerfaceresearch.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be a useful diagnostic peak.

Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| C=C-H (Vinyl) | C-H Stretching | 3010 - 3100 |

| C-H (Alkyl) | C-H Stretching | 2850 - 3000 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of this compound is available in chemical databases. nih.govspectrabase.com

Mass Spectrometry (MS): In electron ionization (EI) MS, the molecular ion peak [M]⁺ would be expected at m/z 122 and 124, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. docbrown.info The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), formaldehyde (CH₂O), and hydrochloric acid (HCl). Key fragment ions would arise from the cleavage of C-C bonds. For example, the fragmentation of the related compound 3-butene-1,2-diol (B138189) shows characteristic losses of water and hydroxyl radicals. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental composition. The calculated exact mass of C₄H₇³⁵ClO₂ is 122.0135, which can be confirmed by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov

Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| 122/124 | [C₄H₇ClO₂]⁺ | Molecular Ion Peak (M⁺) |

| 104/106 | [M - H₂O]⁺ | Loss of water |

| 91/93 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 87 | [M - Cl]⁺ | Loss of chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The this compound molecule contains a carbon-carbon double bond (C=C), which is a chromophore that absorbs UV radiation. It is expected to exhibit a π → π* transition. Studies on the related compound (R)-3-chloro-1-butene have involved vacuum UV (VUV) absorption analysis, suggesting that the primary absorption for such chloroalkenes lies in the far UV region. researchgate.netnih.gov For this compound, a weak absorption maximum (λmax) is anticipated in the range of 190-210 nm. The presence of the hydroxyl groups and the chlorine atom may cause a slight shift in the absorption wavelength.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/TOF-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of volatile and semi-volatile compounds like this compound. The existence of a GC-MS spectrum for this compound confirms the suitability of this technique. nih.gov

The analysis of similar small, polar, chlorinated diols, such as 3-chloro-1,2-propanediol (3-MCPD), often requires a derivatization step to improve volatility and chromatographic performance. agriculturejournals.czresearchgate.net A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol to form a more stable and less polar cyclic ester, making it more amenable to GC analysis. agriculturejournals.cz

The separated components are then introduced into the mass spectrometer, which acts as a detector. The mass spectrometer can be operated in full-scan mode to acquire the mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. researchgate.net Time-of-Flight (TOF) MS offers high-speed data acquisition and high mass resolution, which is beneficial for complex sample analysis.

Typical GC-MS Parameters for Analysis of Related Chloro-diols

| Parameter | Typical Conditions |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-5ms, SPB™-1) agriculturejournals.cz |

| Injector Temperature | 250 °C agriculturejournals.cz |

| Oven Program | Initial temp 80°C, ramped to 300°C agriculturejournals.cz |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Derivatization | Often required (e.g., with Phenylboronic Acid) agriculturejournals.cz |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Refractive Index Detector)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of various compounds. For analytes like this compound that lack a strong UV chromophore, specialized detection methods are necessary. The Refractive Index Detector (RID) is a valuable tool in such cases, offering a universal detection capability based on changes in the refractive index of the mobile phase caused by the analyte. americanlaboratorytrading.comuvison.comchromatographyonline.com

The principle of HPLC-RID involves passing a mobile phase containing the separated analyte through a flow cell and measuring the difference in refractive index between it and a reference cell containing only the mobile phase. chromatographyonline.com This differential measurement makes the detector sensitive to any compound that has a refractive index different from the mobile phase. chromatographyonline.com This method is particularly well-suited for the analysis of alcohols, sugars, and diols. uvison.comresearchgate.net

For the analysis of diols, an isocratic method with an acid-modified aqueous mobile phase is often employed. researchgate.net A common setup might utilize an ion-exclusion column, such as a Bio-Rad Aminex HPX-87H, which is effective for separating alcohols, small acids, and sugars. researchgate.netprotocols.io To ensure stability and reproducibility, both the column and the RID are typically held at a constant temperature, for instance, 55 °C. researchgate.net

While HPLC-RID is a robust and universal detection method, it has certain limitations. It is generally less sensitive than UV or mass spectrometry detectors, with Limits of Quantification (LOQ) that can be in the range of 40-110 mg/L depending on the analyte. nih.gov The detector is also highly sensitive to fluctuations in temperature, pressure, and mobile phase composition, which can lead to baseline drift. chromatographyonline.com Therefore, precise temperature control and a stable pump system are crucial for achieving reliable results. waters.com Gradient elution is typically not feasible with RID because the changing mobile phase composition would cause a continuous shift in the baseline. nih.gov

Table 1: Illustrative HPLC-RID Method Parameters for Diol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Bio-Rad Aminex HPX-87H Ion Exclusion Column | researchgate.net |

| Mobile Phase | Isocratic, acid-modified aqueous solution (e.g., 0.01 N H2SO4) | researchgate.netprotocols.io |

| Flow Rate | 0.6 mL/min | researchgate.netprotocols.io |

| Column Temperature | 55 °C | researchgate.net |

| Detector | Refractive Index Detector (RID) | researchgate.net |

| Detector Temperature | 55 °C | researchgate.net |

| Injection Volume | 6.0 µL | researchgate.net |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. lcms.cznih.gov It can be particularly useful for the detection of halogenated compounds, which are important in environmental monitoring. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enhancing peak capacity and allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. lcms.cznih.gov

In the context of this compound, IMS can provide valuable information. For chlorinated compounds analyzed in the negative ion mode, IMS often shows a single product ion peak corresponding to the chloride ion adduct, [(H₂O)ₙCl⁻]. nih.gov This is due to dissociative electron attachment. nih.gov Interestingly, various chlorinated substances tend to provide the same product ion peak, independent of the C-Cl bond strength in the original molecule. nih.gov

The sensitivity of IMS for chlorinated compounds is influenced by the molecular structure. nih.gov Generally, sensitivities increase in the order of chlorobenzenes < vinyl- < allyl- < alkyl- < benzylchlorides. nih.gov The presence of electron-withdrawing substituents on the molecule can enhance sensitivity, while electron-repelling groups may decrease it. nih.gov Therefore, for accurate quantification of chlorinated compounds like this compound using IMS, a careful consideration of the analyte's structural features is required. nih.gov Traveling wave ion mobility spectrometry (TWIMS) is a specific type of IMS that has been successfully used to separate isomers, demonstrating the technique's resolving power. nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices necessitates the use of advanced hyphenated techniques, which couple a separation method with a sensitive detection method. chemijournal.com The combination of chromatography with mass spectrometry is particularly powerful, providing both separation and structural identification. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile and semi-volatile compounds. For polar analytes like diols, derivatization is often required to increase volatility and thermal stability. nih.govnih.gov A common approach involves derivatizing the hydroxyl groups. For instance, in the analysis of the related compound 3-chloro-1,2-propanediol (3-MCPD), derivatization with reagents like phenylboronic acid (PBA) or heptafluorobutyric anhydride (HFBA) is frequently employed. nih.govnih.govagriculturejournals.cz

GC-MS provides high-resolution separation and definitive identification based on the mass spectrum of the analyte. chemijournal.com The mass spectrum of a chlorinated compound is characteristic, showing an M+2 peak due to the presence of the ³⁷Cl isotope. libretexts.org For a molecule with one chlorine atom, the ratio of the M+ to the M+2 peak is approximately 3:1, which is a key identifier. libretexts.org GC-MS methods can achieve very low limits of detection (LOD), often in the range of 0.003 to 0.005 mg/kg, making them suitable for trace analysis. agriculturejournals.czscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the hyphenated technique of choice. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and is particularly useful for analyzing complex samples. nih.gov This technique has been successfully applied to the direct analysis of fatty acid esters of 3-MCPD in edible oils, achieving LOQs between 0.02 and 0.08 mg/kg. nih.gov Such a method could be adapted for this compound and its potential esters in various matrices.

Development of Robust and Sensitive Quantification Methods

The development of robust and sensitive quantification methods is critical for the accurate determination of this compound in various samples. A robust method should demonstrate good linearity, precision, accuracy, and low limits of detection (LOD) and quantification (LOQ).

A common approach for developing such methods involves gas chromatography-mass spectrometry (GC-MS), often incorporating an internal standard to improve accuracy and precision. semanticscholar.org The use of a deuterated analogue of the target analyte, such as deuterated 3-MCPD in the analysis of its non-deuterated form, is considered the gold standard for internal standards. agriculturejournals.czsemanticscholar.org

Validation of a quantitative method involves several key parameters:

Linearity: The method should be linear over a specific concentration range. For trace analysis of a related chloropropanediol, linearity has been demonstrated in ranges from 0.009 to 1.3 mg/kg. agriculturejournals.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are crucial metrics for sensitivity. For GC-MS methods analyzing similar compounds, LODs as low as 0.003 µg/kg and LOQs of 0.009 µg/kg have been achieved. agriculturejournals.cz

Precision and Accuracy: Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, with values in the range of 1.0–4.2% being achievable. agriculturejournals.cz Accuracy is often assessed through recovery studies, with average recoveries of 99.1–99.5% being reported for validated methods. agriculturejournals.cz

Collaborative studies are often performed to validate the robustness and reproducibility of an analytical method across multiple laboratories. scispace.com For example, a collaborative study for the determination of 3-MCPD demonstrated the satisfactory validation of a GC-MS method for quantifying the analyte at levels ≥0.010 mg/kg, with repeatability ranging from 0.005 to 0.013 mg/kg. scispace.com

Table 2: Performance Characteristics of a Validated GC-MS Method for a Halogenated Diol (3-MCPD)

| Parameter | Result | Reference |

|---|---|---|

| Technique | GC-MS with deuterated internal standard | agriculturejournals.cz |

| Linearity Range | 0.009–1.3 mg/kg | agriculturejournals.cz |

| Limit of Detection (LOD) | 0.003 µg/kg | agriculturejournals.cz |

| Limit of Quantification (LOQ) | 0.009 µg/kg | agriculturejournals.cz |

| Repeatability (RSD) | 1.0–4.2% | agriculturejournals.cz |

| Average Spike Recovery | 99.1–99.5% | agriculturejournals.cz |

Degradation Pathways and Environmental Fates of 3 Chloro 3 Butene 1,2 Diol

Chemical Hydrolysis and Solvolysis Mechanisms

For instance, the hydrolysis of 3-chloro-1-butene (B1220285) proceeds through an SN1 mechanism. doubtnut.comtardigrade.in This involves the formation of an intermediate allylic carbocation, which is achiral. Subsequent reaction with water yields a racemic mixture of enantiomeric 3-buten-2-ols and some achiral 2-buten-1-ol. doubtnut.com This process is known as an allylic rearrangement or an allylic shift. 182.160.97

The presence of the hydroxyl groups in 3-chloro-3-butene-1,2-diol can also influence the reaction. Studies on the hydrolysis of other chlorohydrins, such as trimethylene and tetramethylene chlorohydrins, have shown the potential for the formation of cyclic intermediates. acs.org In the case of this compound, the proximity of the hydroxyl groups to the chlorinated carbon could lead to intramolecular reactions, although this has not been experimentally confirmed in the available literature. The solvolysis of chlorohydrin esters can also be achieved under mild conditions to remove protecting groups. researchgate.net

Oxidative Degradation in Chemical Systems

The double bond in this compound makes it susceptible to oxidative degradation. While specific studies on the oxidation of this compound are limited, the reactions of similar unsaturated compounds and the formation of chlorohydrins from unsaturated precursors provide valuable information.

Hypochlorous acid (HOCl), a reactive oxygen species, is known to react with unsaturated fatty acids and cholesterol to form chlorohydrins. nih.govnih.govtandfonline.com This reaction involves the addition of chlorine and a hydroxyl group across the double bond. tandfonline.com While this describes a formation pathway for chlorohydrins, it also highlights the reactivity of the double bond towards strong oxidants.

Advanced Oxidation Processes (AOPs) are effective in degrading a wide range of organic pollutants. core.ac.uk These processes typically involve the generation of highly reactive species such as hydroxyl radicals (•OH). The photodegradation of chlorinated hydrocarbons can proceed through direct photolysis or be enhanced by the presence of oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), which lead to the formation of •OH radicals. core.ac.uknih.gov The degradation rates of chlorinated hydrocarbons have been shown to be higher in the absence of dissolved oxygen under certain UV irradiation conditions. nih.gov The oxidation of oils at high temperatures also involves the formation of various oxidation products from unsaturated components. csic.es

Enzymatic and Biotransformation Pathways

The biotransformation of this compound is likely to proceed via pathways similar to those of its non-chlorinated analog, 3-butene-1,2-diol (B138189) (BDD), which is a metabolite of 1,3-butadiene (B125203). acs.org

Studies on liver microsomes have shown that this compound is formed from the enzymatic hydrolysis of (1-chloroethenyl)oxirane (B1220758) (1-CEO), a metabolite of β-chloroprene. oup.comoup.com This hydrolysis is catalyzed by epoxide hydrolase. oup.com

The further metabolism of BDD is carried out by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. acs.org ADH catalyzes the stereoselective oxidation of BDD, with the (S)-enantiomer being oxidized at a significantly higher rate than the (R)-enantiomer. acs.org The oxidation of BDD by ADH or P450 leads to the formation of hydroxymethylvinyl ketone (HMVK). researchgate.net Another important metabolite is 3,4-epoxy-1,2-butanediol (EB-diol), which is a known mutagen. researchgate.net It is plausible that this compound undergoes similar enzymatic oxidation reactions on its diol moiety.

Microbial degradation also represents a potential pathway for the transformation of chlorinated organic compounds. Various microorganisms have been shown to degrade chlorinated solvents and other halogenated hydrocarbons. gavinpublishers.comencyclopedia.pub The enzymatic degradation of polymers, including those with ester bonds, is an area of active research, with enzymes like cutinases being engineered for this purpose. uva.nl

| Precursor/Substrate | Enzyme/System | Key Products | Research Finding |

| (1-chloroethenyl)oxirane (1-CEO) | Epoxide Hydrolase (in liver microsomes) | This compound | Enzymatic hydrolysis is a formation pathway for the title compound. oup.comoup.com |

| 3-Butene-1,2-diol (BDD) | Alcohol Dehydrogenase (ADH) | Hydroxymethylvinyl ketone (HMVK) | Stereoselective oxidation, with a preference for the (S)-enantiomer. acs.org |

| 3-Butene-1,2-diol (BDD) | Cytochrome P450 | Hydroxymethylvinyl ketone (HMVK), 3,4-epoxy-1,2-butanediol (EB-diol) | Biotransformation leads to potentially mutagenic metabolites. researchgate.net |

Formation and Decomposition in Complex Chemical Matrices (e.g., Food Models)

There is a notable lack of specific research on the formation and decomposition of this compound in food matrices. However, extensive research has been conducted on its saturated analog, 3-chloropropane-1,2-diol (3-MCPD), and its esters, which are well-known food processing contaminants. agriculturejournals.czfood.gov.ukresearchgate.netnih.govmdpi.com

3-MCPD esters are formed in foods with high fat and salt content during heat treatment. mdpi.com The key factors influencing their formation are the presence of chlorine ions, acylglycerols, temperature, and time. mdpi.com These esters can then be hydrolyzed to free 3-MCPD. Studies on model systems have shown that the decomposition of 3-MCPD esters increases with temperature. agriculturejournals.czresearchgate.net

Given that this compound also contains a chlorohydrin structure, it is conceivable that similar formation pathways involving lipids and a chlorine source could occur under thermal processing conditions, although the presence of the double bond would likely lead to a more complex array of reaction products. The unsaturated nature of the molecule could make it more susceptible to both thermal and oxidative decomposition compared to its saturated counterpart. However, without specific studies, this remains speculative.

Atmospheric Reactivity and Photochemical Degradation

The atmospheric fate of this compound is primarily determined by its reactions with key atmospheric oxidants, including hydroxyl radicals (•OH), ozone (O₃), and chlorine atoms (Cl). mdpi.comscielo.br As an unsaturated alcohol, its atmospheric chemistry is expected to be dominated by reactions at the carbon-carbon double bond. scielo.brscielo.br

The reaction with •OH radicals is a major removal pathway for volatile organic compounds (VOCs) in the troposphere. scielo.br For unsaturated alcohols, the •OH radical can either add to the double bond or abstract a hydrogen atom from the hydroxyl group or the alkyl chain. The atmospheric lifetimes of C₅-C₈ unsaturated alcohols with respect to reaction with •OH are in the range of hours, indicating rapid removal from the gas phase. mdpi.com

Ozonolysis, the reaction with O₃, is another significant degradation pathway for unsaturated compounds. nih.govacs.org This reaction leads to the cleavage of the double bond and the formation of carbonyl compounds and Criegee intermediates. acs.org The rate of ozonolysis is highly dependent on the structure of the alkenol. nih.gov

Reactions with chlorine atoms can also contribute to the degradation of unsaturated alcohols, particularly in marine or coastal areas where Cl atom concentrations can be elevated. mdpi.com The estimated atmospheric lifetimes for the reaction of C₅-C₈ unsaturated alcohols with Cl atoms are also in the range of a few hours at high Cl concentrations. mdpi.com

Photodegradation, either through direct absorption of UV radiation or through photosensitized reactions, can also play a role. core.ac.uknih.govcopernicus.orgwaterquality.gov.au The aqueous-phase reactions of unsaturated compounds with organic triplet excited states can be an additional degradation pathway in atmospheric waters like clouds and fog. copernicus.org

| Oxidant | Typical Atmospheric Concentration | General Reactivity with Unsaturated Alcohols | Estimated Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | ~1.0 x 10⁶ molecules/cm³ | Rapid reaction, leading to addition or H-abstraction. scielo.br | Hours mdpi.com |

| Ozone (O₃) | Varies (ppb levels) | Reaction with the C=C double bond (ozonolysis). nih.govacs.org | Hours nih.gov |

| Chlorine Atom (Cl) | 10³ - 10⁵ atoms/cm³ (higher in marine areas) | Rapid reaction, contributing to oxidation. mdpi.com | Hours (at high concentrations) mdpi.com |

Future Directions and Emerging Research Avenues for 3 Chloro 3 Butene 1,2 Diol

Development of Sustainable Synthesis Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 3-Chloro-3-butene-1,2-diol is no exception. A major thrust in this area is the move away from traditional chemical methods towards more sustainable biocatalytic and chemoenzymatic approaches.

Future research will likely focus on the use of engineered enzymes to produce this compound with high selectivity and under mild conditions. Biocatalytic methods are an efficient alternative to conventional chemical reactions for producing valuable chiral building blocks like vicinal halohydrins. nih.gov Enzymes such as ketoreductases, lipases, esterases, and halohydrin dehalogenases are being explored for their ability to perform stereoselective transformations. nih.govresearchgate.net For instance, the enzymatic resolution of 3-butene-1,2-diol (B138189) has been demonstrated, showcasing the potential for biocatalysts to handle similar structures. researchgate.net A chemoenzymatic strategy could involve the enzymatic synthesis of an enantiopure precursor, followed by a selective chemical modification to introduce the chloro-alkene functionality. mdpi.comgoogle.com This approach combines the high selectivity of enzymes with the versatility of chemical synthesis.

Potential Biocatalytic Routes for this compound Synthesis

| Enzyme Class | Potential Reaction | Advantage |

|---|---|---|

| Halohydrin Dehalogenase | Reverse reaction: epoxide ring-opening with chloride | Direct formation of the chlorohydrin |

| Ketoreductase | Stereoselective reduction of a chloroketo-diol precursor | High enantioselectivity |

| Lipase (B570770)/Esterase | Kinetic resolution of racemic this compound | Separation of enantiomers |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The development of novel catalytic systems is paramount for controlling the reactivity of this compound and for synthesizing its derivatives with high precision. Organocatalysis and transition-metal catalysis are two promising frontiers.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nii.ac.jpnih.gov Chiral organocatalysts could be employed for the enantioselective desymmetrization of a suitable precursor to yield enantiopure this compound. beilstein-journals.orgd-nb.info For example, chiral phosphoramides and pyridine (B92270) N-oxides have been used in the enantioselective ring-opening of meso-epoxides to produce chiral chlorohydrins. beilstein-journals.orgd-nb.info

Furthermore, established methods like the Sharpless asymmetric dihydroxylation offer a robust strategy for the stereoselective synthesis of vicinal diols from alkenes. chem-soc.siwikipedia.orgacsgcipr.org Adapting this methodology to a chlorinated butadiene precursor could provide a direct and highly selective route to chiral this compound. The development of recyclable catalytic systems, perhaps utilizing ionic liquids or polymer supports, would further enhance the sustainability of such processes. chem-soc.si

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A deeper, molecular-level understanding of this compound is crucial for predicting its reactivity and for designing new applications. Advanced spectroscopic and computational techniques are poised to provide these insights.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and the stability of different conformations. idsi.mdcore.ac.uk DFT studies can elucidate the transition states involved in the formation of halohydrins and their subsequent reactions, such as cyclization to epoxides. idsi.md Quantum Mechanical/Molecular Mechanical (QM/MM) calculations can be used to model enzyme-substrate interactions, providing a roadmap for engineering enzymes like halohydrin dehalogenases for improved activity and selectivity towards substrates like this compound. acs.orgresearchgate.net This computational insight can help rationalize and predict the chemoselectivity of enzymatic reactions. acs.org

Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, will continue to be essential for characterizing the structure and dynamics of this compound and its derivatives. acs.org These techniques are vital for confirming the stereochemistry of the products from asymmetric synthesis and for analyzing the composition of new materials.

Expanding Applications in Specialized Organic Synthesis and Materials Science

The bifunctional nature of this compound makes it an attractive building block for both specialized organic synthesis and materials science.

In organic synthesis, chiral halohydrins are valuable intermediates for the production of pharmaceuticals and other fine chemicals. nih.govbyjus.com The diol and the chloro-alkene functionalities of this compound can be selectively manipulated to create a wide range of complex molecules.

In materials science, functionalized diols are used as monomers for the synthesis of specialty polymers. acs.orggoogle.comworktribe.comroutledge.com The presence of a reactive chlorine atom and a double bond in this compound suggests its potential use in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) after suitable modification, or in the creation of cross-linked polymers. acs.orgmdpi.com Polymers derived from this monomer could exhibit unique properties, such as enhanced thermal stability or chemical resistance, making them suitable for applications in coatings, adhesives, and other advanced materials. oeko.info

Potential Applications of this compound

| Field | Potential Use | Rationale |

|---|---|---|

| Organic Synthesis | Chiral building block | Access to complex, enantiopure molecules |

| Polymer Chemistry | Functional monomer | Introduction of diol and vinyl chloride moieties into polymer backbones |

Interdisciplinary Research on Bio-Derived Routes and Chemical Interconversion

The long-term vision for the production of chemicals like this compound involves a shift towards renewable feedstocks. Interdisciplinary research combining metabolic engineering, synthetic biology, and chemistry will be key to achieving this goal.

There is growing interest in the production of C2-C4 diols from renewable resources through microbial fermentation. nih.gov Metabolic engineering efforts are underway to produce key C4 platform chemicals, such as butadiene and butanediol, from biomass. mdpi.comacs.orgnih.govieabioenergy.com Future research could focus on engineering microorganisms to produce a precursor to this compound, which could then be converted to the final product through a chemical or enzymatic step. mdpi.comresearchgate.netmit.edu

The study of the chemical interconversion of chloroprene (B89495) metabolites provides valuable information for potential synthetic strategies. nih.govacs.org Understanding the enzymatic and chemical transformations that occur in biological systems can inspire the design of new in vitro reaction cascades. onelook.com For example, the in vivo formation of this compound from the corresponding epoxide via epoxide hydrolase suggests that a similar enzymatic or biomimetic catalytic step could be a key part of a future bio-derived production pathway. nih.gov

Q & A

(Basic) What analytical methods are recommended for detecting 3-MCPD and its esters in edible oils, and how do they address matrix interference?

Answer:

Validated methods include UPLC-MS/MS and GC-MS with derivatization steps. For example:

- AOCS Cd 29c-13 : Transesterifies 3-MCPD esters to free 3-MCPD, followed by GC-MS analysis with heptafluorobutyric anhydride (HFBA) derivatization .

- German Standard C-III 18(9) : Uses solid-phase extraction (SPE) to remove lipid interference and deuterated internal standards (e.g., d₅-3-MCPD) for quantification .

Matrix effects are minimized through SPE cleanup and isotopic dilution, ensuring precision in complex lipid matrices.

(Advanced) How can in vivo models be designed to study the oral bioavailability and toxicokinetics of 3-MCPD esters?

Answer:

Key methodologies include:

- Radiolabeled Tracers : Administer ¹⁴C-labeled 3-MCPD esters to track absorption, distribution, and excretion.

- Tissue Sampling : Collect blood, liver, and kidney at timed intervals to measure 3-MCPD and its metabolites (e.g., β-chlorolactic acid) via GC-MS .

- Comparative Pharmacokinetics : Compare AUC values of ester-bound vs. free 3-MCPD to assess hydrolysis efficiency. Abraham et al. (2013) demonstrated 100% bioavailability of 3-MCPD from esters in rats using this approach .

(Basic) What precursors and processing conditions lead to 3-MCPD ester formation in refined oils?

Answer:

3-MCPD esters form during high-temperature deodorization (200–260°C) via:

- Chloride-Lipid Reactions : Chloride ions react with glycerol or acylglycerols, forming chloropropanols.

- Mitigation Strategies : Pre-refining steps (e.g., acid degumming to remove chloride) and post-refining adsorption (e.g., activated carbon) reduce ester formation .

(Advanced) How can contradictions between in vitro and in vivo genotoxicity data for 3-MCPD be resolved?

Answer:

Integrated approaches include:

- Metabolic Activation Systems : Use S9 liver fractions in in vitro assays (e.g., Ames test) to mimic in vivo metabolism.

- Transgenic Rodent Models : Assess mutagenicity in vivo using the MutaMouse model, which detects lacZ mutations in genomic DNA .

- Threshold of Toxicological Concern (TTC) : Apply EFSA’s TTC for DNA-reactive substances (0.0025 µg/kg/day) to reconcile exposure limits with conflicting data .

(Basic) What safety protocols are critical for handling 3-MCPD in laboratory settings?

Answer:

- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) for airborne exposure .

- Spill Management : Absorb spills with diatomaceous earth and dispose as hazardous waste.

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular contact .

(Advanced) How does THz spectroscopy differentiate structural isomers of chlorinated diols, and what are its applications in purity analysis?

Answer:

- Spectral Fingerprinting : THz spectra (0.1–10 THz) detect intermolecular vibrations unique to each isomer. For example, benzene-1,2-diol shows distinct peaks vs. 1,3- or 1,4-diols due to hydrogen-bonding variations .

- Quality Control : Non-destructive THz analysis verifies synthetic purity without sample preparation, critical for validating diol intermediates in organic synthesis .

(Basic) What regulatory thresholds exist for 3-MCPD in food products, and how are they enforced?

Answer:

- EU Limits : 1.25 mg/kg for 3-MCPD esters in infant formula (EFSA, 2023).

- Enforcement : Compliance is verified via ISO 18363-1 (GC-MS) and AOAC 2012.124 (LC-MS/MS) .

(Advanced) What molecular mechanisms explain 3-MCPD-induced nephrotoxicity in animal models?

Answer:

- Metabolic Activation : 3-MCPD is metabolized to β-chlorolactic acid, inhibiting glycolysis and causing ATP depletion in renal tubules.

- Oxidative Stress : Reactive oxygen species (ROS) from mitochondrial dysfunction trigger apoptosis in proximal tubule cells, as shown in ethane-1,2-diol urolithiasis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.